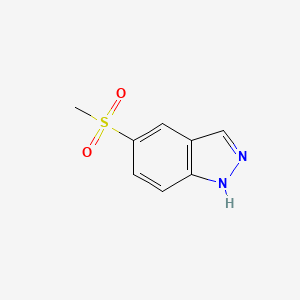

5-(Methylsulfonyl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methylsulfonyl)-1H-indazole is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development for Metabolic Diseases

5-(Methylsulfonyl)-1H-indazole has shown promise in the development of drugs targeting metabolic diseases, particularly diabetes. Its structural characteristics allow it to interact with biological targets involved in glucose metabolism, potentially influencing pathways related to insulin sensitivity and glucose homeostasis. Research indicates that compounds with indazole scaffolds exhibit significant biological activities, making this compound a candidate for further investigation in pharmacological studies aimed at metabolic disorders.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, which are crucial in treating various chronic inflammatory conditions. Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, potentially providing a basis for developing new anti-inflammatory agents. This application is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.

3. Interaction with Biological Targets

The mechanism of action of this compound involves interactions with specific receptors associated with metabolic regulation and inflammation. In vitro studies have indicated that the compound may act on receptors involved in glucose regulation, suggesting a multifaceted role in managing metabolic health .

Case Studies and Research Findings

Case Study Insights

Research methodologies incorporating case studies have been utilized to explore the pharmacological effects of this compound. These studies often focus on detailed observations of the compound's effects within biological systems, providing qualitative insights that complement quantitative data from clinical trials. The flexibility of case study research allows for an in-depth understanding of how the compound interacts with various biological contexts .

Research Framework

A comprehensive framework for conducting observational research on this compound includes:

- Design: Establishing a clear research question focused on the compound's effects.

- Data Collection: Utilizing both qualitative and quantitative methods to gather data on the compound's interactions.

- Analysis: Employing thematic analysis to interpret findings, ensuring a robust understanding of the compound's applications .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Bromo-3-(methylsulfonyl)-1H-indazole | High | Contains a bromine atom; potential for varied reactivity. |

| 5-Bromo-3-methyl-1H-indazole | Moderate | Methyl group substitution; different biological activity profile. |

| 5-Bromo-3-isopropyl-1H-indazole | Moderate | Isopropyl substitution; alters pharmacological properties. |

This comparative analysis highlights how variations in substituents can significantly affect the pharmacological profiles and potential applications of these compounds.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methylsulfonyl group enhances the electrophilicity of adjacent positions, enabling nucleophilic substitution. For example:

-

Halogen Displacement : In the presence of palladium catalysts, bromine or iodine substituents on the indazole ring undergo Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., to form biaryl derivatives).

-

Amination : Primary or secondary amines can displace halogens (e.g., bromine) under basic conditions (K2CO3, DMF, 90°C).

Table 1: Nucleophilic Substitution Reactions

| Substrate Position | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodo (derivative) | Arylboronic acid | Pd(PPh3)4, Na2CO3, DME, 80°C | 3-Arylindazole | 75–92% | |

| 6-Bromo (derivative) | Piperidine | K2CO3, DMF, 90°C | 6-Piperidinylindazole | 68% |

Electrophilic Aromatic Substitution

The methylsulfonyl group acts as a strong meta-directing group, guiding electrophiles to specific positions on the indazole ring:

-

Nitration : Nitro groups are introduced at the 4-position using mixed acid (HNO3/H2SO4) .

-

Halogenation : Bromination (NBS, DMF) or chlorination (NCS, DMF) occurs at the 3- or 4-positions .

Mechanistic Insight :

The sulfonyl group withdraws electron density via resonance, deactivating the ring and directing electrophiles to the meta position relative to itself.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are pivotal for functionalizing the indazole core:

-

Suzuki-Miyaura Coupling : 3-Iodo derivatives react with arylboronic acids to form biaryl compounds (Pd(OAc)2, PPh3, K2CO3, DME) .

-

Ullmann Coupling : Copper-mediated coupling with aryl halides introduces aryl groups at the 3-position (CuI, 1,10-phenanthroline, K2CO3, DMSO) .

Table 2: Cross-Coupling Reactions

Functional Group Transformations

The methylsulfonyl group itself can undergo transformations:

-

Reduction : LiAlH4 reduces the sulfonyl group to a thiol (-SH), though this is less common due to the stability of the sulfonyl moiety.

-

Oxidation : Further oxidation is typically unnecessary, as the sulfonyl group is already in a high oxidation state.

Key Structural and Mechanistic Insights

-

Directing Effects : The methylsulfonyl group strongly directs electrophiles to the meta position (C-4 or C-6) and nucleophiles to the ortho/para positions relative to itself .

-

Reactivity Hierarchy : The 3-position is more reactive toward cross-coupling than the 5- or 6-positions due to steric and electronic factors .

This compound’s reactivity profile underscores its utility in constructing complex molecules for pharmaceutical and materials research. Future studies may explore its enantioselective functionalization and catalytic applications.

Propriétés

IUPAC Name |

5-methylsulfonyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCCXHFNVCNWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.